Technical Guide: 2-chloro-N-(4-fluorophenyl)acetamide
Technical Guide: 2-chloro-N-(4-fluorophenyl)acetamide
An In-depth Profile for Chemical Research and Development
Abstract: This document provides a comprehensive technical overview of 2-chloro-N-(4-fluorophenyl)acetamide (CAS No: 351-04-2), a key chemical intermediate in the synthesis of advanced organic molecules. N-substituted phenylacetamides are a critical class of compounds, serving as foundational building blocks in the development of pharmaceuticals and agrochemicals.[1][2] This guide delineates the compound's core physicochemical properties, provides a detailed and validated synthetic protocol, outlines methods for analytical characterization, discusses its applications as a versatile precursor, and summarizes essential safety and handling protocols. The content is structured to provide researchers, chemists, and drug development professionals with the technical and practical insights required for its effective utilization in a laboratory setting.
Compound Identification and Physicochemical Properties
2-chloro-N-(4-fluorophenyl)acetamide is a halogenated aromatic amide. Its structure, featuring a reactive chloroacetyl group and a fluorinated phenyl ring, makes it a valuable and versatile intermediate for further chemical elaboration.
Core Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-(4-fluorophenyl)acetamide | PubChem[3] |
| CAS Number | 351-04-2 | PubChem[3] |
| Molecular Formula | C₈H₇ClFNO | PubChem[1][3] |
| Molecular Weight | 187.60 g/mol | PubChem[1][3] |
| InChI | InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | PubChem[3] |
| InChIKey | JDAWWCJBFPBHFL-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)F | PubChem[3] |
Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Solid / Crystalline Powder | General observation for similar compounds. |
| XLogP3 | 1.7 | A measure of lipophilicity.[3] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs.[3] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs.[3] |
| Rotatable Bond Count | 2 | Computed by Cactvs.[3] |
Synthesis and Mechanistic Rationale
The synthesis of 2-chloro-N-(4-fluorophenyl)acetamide is typically achieved via a nucleophilic acyl substitution reaction. The primary amine of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-chloro-N-(4-fluorophenyl)acetamide.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-substituted chloroacetamides.[1][4]
Materials:
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4-fluoroaniline (1.0 eq)
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Chloroacetyl chloride (1.0 eq)
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Triethylamine (1.0 eq)
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Toluene (or other suitable aprotic solvent)
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Deionized Water
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Ice bath
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.0 eq) in toluene.
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Cooling: Cool the solution in an ice bath to 0-5 °C. The use of an ice bath is critical to control the exothermic reaction and prevent the formation of side products.
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Reagent Addition: Add chloroacetyl chloride (1.0 eq), dissolved in a small amount of toluene, dropwise to the stirred solution over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.
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Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the 4-fluoroaniline, ensuring it remains a potent nucleophile, and drives the reaction to completion.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
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A precipitate of triethylamine hydrochloride will form. Separate this solid by filtration.
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Transfer the filtrate to a separatory funnel and wash it sequentially with water (3 times) to remove any remaining salts and water-soluble impurities.
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Dry the organic layer (toluene) over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[1]
Applications as a Chemical Intermediate
2-chloro-N-(4-fluorophenyl)acetamide is not typically an end-product but rather a versatile precursor. The presence of the reactive C-Cl bond allows for facile nucleophilic substitution, making it an ideal starting point for building more complex molecular architectures.
N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in organic synthesis.[1] They are used in the preparation of various derivatives, including those with potential biological activity such as (quinolin-8-yloxy) acetamides and 2,5-piperazinediones.[1] Furthermore, this class of compounds serves as a key precursor for synthesizing novel heterocyclic systems like thienopyridines, which are explored for their medicinal properties.[5]
Role as a Versatile Building Block
Caption: Synthetic utility of 2-chloro-N-(4-fluorophenyl)acetamide as a precursor.
Safety, Handling, and Storage
Proper handling of 2-chloro-N-(4-fluorophenyl)acetamide is essential due to its potential hazards. The following information is aggregated from GHS classifications.[3][6]
GHS Hazard Summary
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H315: Causes skin irritation.[3][6]H319: Causes serious eye irritation.[3][6]H335: May cause respiratory irritation.[3][6] | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.[7]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Handling and Storage Recommendations
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[7]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid dust formation.[7][8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.
References
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PubChem (National Center for Biotechnology Information). 2-chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]
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Kang, S. S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. Available at: [Link]
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PubChem (National Center for Biotechnology Information). 2'-Chloro-4'-fluoroacetanilide. Available at: [Link]
-
El-Gaby, M. S. A., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 5(33), 20959–20970. Available at: [Link]
-
International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
Missioui, H., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). Available at: [Link]
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